molecular formula C22H23N3O3S B2768123 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide CAS No. 941244-83-3

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide

Cat. No.: B2768123
CAS No.: 941244-83-3
M. Wt: 409.5
InChI Key: DNYLUDPTWAUEAT-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of an azepane ring, a sulfonyl group, an isoquinoline moiety, and a benzamide structure

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the isoquinoline moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using isoquinoline derivatives.

    Formation of the benzamide structure: This involves amidation reactions where the amine group of the azepane ring reacts with benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide and isoquinoline moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide and isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoquinoline moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide: Similar structure but with a piperidine ring instead of an azepane ring.

    3-(morpholin-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(isoquinolin-5-yl)benzamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different ring structures.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-isoquinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(24-21-10-6-8-18-16-23-12-11-20(18)21)17-7-5-9-19(15-17)29(27,28)25-13-3-1-2-4-14-25/h5-12,15-16H,1-4,13-14H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYLUDPTWAUEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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